
3-Ethynyl-1,1-dimethoxycyclobutane
Descripción general
Descripción
3-Ethynyl-1,1-dimethoxycyclobutane is a cyclic organic compound that has garnered attention in the scientific community due to its unique structural and chemical properties. It belongs to the cyclobutane family, characterized by a four-membered ring structure.
Aplicaciones Científicas De Investigación
3-Ethynyl-1,1-dimethoxycyclobutane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of novel drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information available indicates that 3-Ethynyl-1,1-dimethoxycyclobutane is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Use personal protective equipment as required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethynylcyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or ethylene group.
Substitution: The dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce ethyl derivatives .
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1,1-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The dimethoxy groups may enhance solubility and stability, facilitating its use in different applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclobutane: Shares the cyclobutane ring but lacks the ethynyl and dimethoxy groups.
1,2-Dimethoxycyclobutane: Similar dimethoxy substitution but different positioning of functional groups.
3-Ethynylcyclobutanone: Contains the ethynyl group but lacks the dimethoxy groups
Uniqueness
3-Ethynyl-1,1-dimethoxycyclobutane is unique due to the combination of ethynyl and dimethoxy groups on the cyclobutane ring.
Propiedades
IUPAC Name |
3-ethynyl-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRJMOLVGHCUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


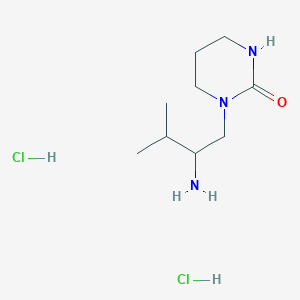


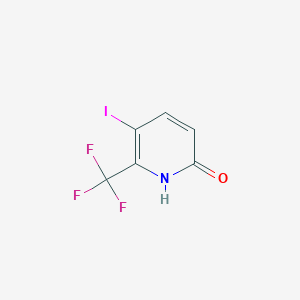
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
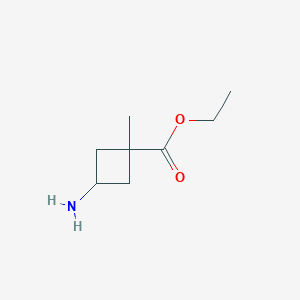
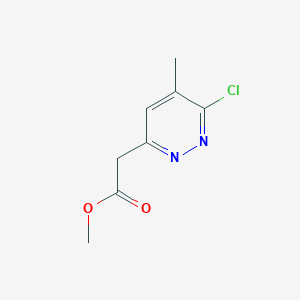

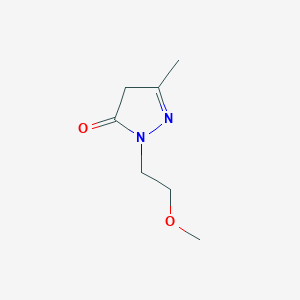
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
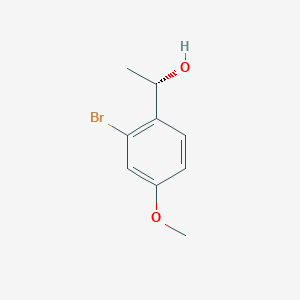
![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)
![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
